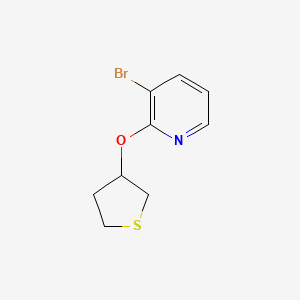![molecular formula C6H10ClNO2 B3004070 (3Ar,6aS)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one;hydrochloride CAS No. 2044705-74-8](/img/structure/B3004070.png)
(3Ar,6aS)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3Ar,6aS)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one;hydrochloride” is a chemical compound . Its IUPAC name is "(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride" .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a furo[3,4-c]pyrrol ring system . The InChI code for this compound is "1S/C6H9NO2.ClH/c8-6-5-2-7-1-4(5)3-9-6;/h4-5,7H,1-3H2;1H/t4-,5-;/m0./s1" .Physical and Chemical Properties Analysis
This compound has a molecular weight of 163.6 . Its melting point is between 192-194 degrees Celsius . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Studies
- The chemical compound (3Ar,6aS)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one; hydrochloride is involved in the synthesis of various derivatives and complexes. Research by Sarıpınar, Karatas, and Ilhan (2007) demonstrates reactions of pyrrole-2,3-diones with hydrazine hydrate and o-phenylenediamine to yield pyrazole-3-carboxamide derivatives, pyrrol-2-ones, and quinoxaline-2-one derivatives, indicating its role in creating diverse chemical structures (Sarıpınar et al., 2007).
Synthesis of Allylamines and Pyrrolidines
- Another application involves the synthesis of allylamines and pyrrolidines. Gajda and Zwierzak (1986) describe a process where the 1,4-adducts obtained from diethyl N,N-dichlorophosphoramidate and 1,3-dienes can be used to synthesize δ-chloroallylamine hydrochlorides and N-phosphorylated allylamines, highlighting the compound's utility in creating pharmacologically relevant structures (Gajda & Zwierzak, 1986).
Structural Investigations of Phosphazene Derivatives
- Ilter et al. (2007) conducted structural investigations of novel mono-, di-, and tri-spirocyclic phosphazene derivatives, involving reactions with N3P3Cl6 and N/O donor-type N-alkyl-o-hydroxybenzyl- and o-hydroxynaphthylamines. This study demonstrates the compound's role in the development of spirocyclic phosphazene derivatives, which have potential applications in material science and pharmacology (Ilter et al., 2007).
Application in Crystallography
- The compound is also used in crystallography studies. Quiroga, Gálvez, Cobo, and Glidewell (2013) investigated the crystal structures of certain methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, illustrating its significance in understanding molecular conformations and intermolecular interactions (Quiroga et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
(3aR,6aS)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6-5-2-7-1-4(5)3-9-6;/h4-5,7H,1-3H2;1H/t4-,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOAQBCMMKJMQP-FHAQVOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(=O)C2CN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC(=O)[C@H]2CN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Phenylethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3003992.png)

![N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B3003996.png)
![6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3004000.png)

![3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004004.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3004006.png)
![7-(4-fluorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004007.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B3004008.png)
![[1-(5-Methyl-2-pyridinyl)propyl]amine dihydrochloride](/img/structure/B3004009.png)

